molecular formula C24H19ClN4O3 B2628436 3-(3-chloro-2-methylphenyl)-N'-(4-methylbenzoyl)-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide CAS No. 866039-05-6

3-(3-chloro-2-methylphenyl)-N'-(4-methylbenzoyl)-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide

Cat. No. B2628436
CAS RN: 866039-05-6
M. Wt: 446.89
InChI Key: GDSILGJBSAKPME-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances and is based on the specific set of rules set by the International Union of Pure and Applied Chemistry .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis analysis would include a detailed step-by-step procedure of how the compound is synthesized .


Molecular Structure Analysis

The molecular structure of a compound is determined using various spectroscopic methods such as NMR, IR, UV-Vis, etc. These techniques provide information about the connectivity of atoms, the types of bonds, and the shape of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions with different reagents, under different conditions, and the mechanism of these reactions .


Physical And Chemical Properties Analysis

This would involve studying the physical and chemical properties of the compound such as its melting point, boiling point, solubility, stability, etc .

Scientific Research Applications

Synthesis and Biological Activities

  • Analgesic Activity of Pyrazoles and Triazoles : A study described the synthesis of various pyrazoles and triazoles bearing a quinazoline moiety, which were characterized by spectral data and tested for analgesic activity. This research illustrates the interest in synthesizing novel compounds for potential therapeutic applications (Saad et al., 2011).

  • Ordered Polymer Synthesis : Another study involved the synthesis of an ordered poly(amide−acylhydrazide−amide) from nonsymmetric monomers, showcasing the complexity and specificity of creating novel polymers with potential applications in materials science (Yu et al., 1999).

  • Antimicrobial Activity of Quinazolinone Derivatives : Research focused on the synthesis of novel quinazolinone derivatives and their antimicrobial activity, demonstrating the ongoing exploration of new compounds for pharmaceutical use (Habib et al., 2013).

  • Hydrogen-Bonded Structures Analysis : The structures of phthalazine with chloro- and nitro-substituted benzoic acid were determined, emphasizing the importance of structural analysis in understanding compound properties (Gotoh & Ishida, 2011).

Mechanism of Action

If the compound is biologically active, the mechanism of action would involve studying how the compound interacts with biological systems. This could involve studying its interaction with enzymes, receptors, DNA, etc .

Safety and Hazards

The safety and hazards of a compound involve studying its toxicity, flammability, environmental impact, etc .

Future Directions

Future directions could involve potential applications of the compound, further reactions it could undergo, modifications that could be made to its structure to enhance its properties, etc .

properties

IUPAC Name

3-(3-chloro-2-methylphenyl)-N'-(4-methylbenzoyl)-4-oxophthalazine-1-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN4O3/c1-14-10-12-16(13-11-14)22(30)26-27-23(31)21-17-6-3-4-7-18(17)24(32)29(28-21)20-9-5-8-19(25)15(20)2/h3-13H,1-2H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSILGJBSAKPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC(=O)C2=NN(C(=O)C3=CC=CC=C32)C4=C(C(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chloro-2-methylphenyl)-N'-(4-methylbenzoyl)-4-oxo-3,4-dihydro-1-phthalazinecarbohydrazide

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